molecular formula C21H16Cl2N2S B2627193 (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile CAS No. 476672-17-0

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Cat. No. B2627193
CAS RN: 476672-17-0
M. Wt: 399.33
InChI Key: JPRDMSZBTJQWLY-MFOYZWKCSA-N
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Description

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, commonly known as DCTA, is a synthetic compound that belongs to the class of acrylonitrile derivatives. It has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

DCTA has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. In pharmacology, DCTA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents. In biochemistry, DCTA has been used as a tool to study the structure and function of microtubules and their role in cellular processes.

Mechanism of Action

DCTA exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for the formation of microtubules and cell division. It binds to the colchicine binding site on tubulin, preventing the formation of microtubules and inducing apoptosis in cancer cells. DCTA also exhibits antifungal and antibacterial activity by disrupting the cell wall and membrane of these microorganisms, leading to cell death.
Biochemical and Physiological Effects:
DCTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and disrupt microtubule formation. In vivo studies have shown that it can inhibit tumor growth and metastasis in animal models. However, the exact mechanism of action and potential side effects of DCTA in humans are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCTA in lab experiments is its ability to selectively target cancer cells and microorganisms, while sparing normal cells. It also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, DCTA is a relatively new compound, and its properties and potential side effects are still being studied. Its synthesis is also complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on DCTA. One area of interest is the development of novel anticancer agents based on the structure of DCTA. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential side effects and toxicity of DCTA in humans, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the use of DCTA as a tool to study microtubule dynamics and their role in cellular processes remains an active area of research.
In conclusion, DCTA is a synthetic compound that has potential applications in various fields of scientific research. Its ability to selectively target cancer cells and microorganisms, while sparing normal cells, makes it an attractive candidate for the development of novel anticancer and antimicrobial agents. However, further studies are needed to fully understand its properties and potential side effects.

Synthesis Methods

DCTA can be synthesized by a multistep reaction involving the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization with potassium hydroxide and acylation with isobutyryl chloride. The final product is obtained by reacting the resulting intermediate with 4-isopropylphenylboronic acid in the presence of a palladium catalyst.

properties

IUPAC Name

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2S/c1-13(2)15-5-3-14(4-6-15)9-17(11-24)21-25-20(12-26-21)16-7-8-18(22)19(23)10-16/h3-10,12-13H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDMSZBTJQWLY-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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